1,4-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene
Description
1,4-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with methoxy groups at positions 1 and 4, an iodine atom at position 2, and a fluoromethoxy group at position 3. This unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C9H10FIO3 |
|---|---|
Molecular Weight |
312.08 g/mol |
IUPAC Name |
1-(fluoromethoxy)-4-iodo-2,5-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO3/c1-12-7-4-9(14-5-10)8(13-2)3-6(7)11/h3-4H,5H2,1-2H3 |
InChI Key |
IVYCGXXBZYRLDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1OCF)OC)I |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1,4-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene
General Synthetic Strategy
The synthesis of this compound generally involves the following key steps:
- Introduction of methoxy groups onto the benzene ring.
- Selective iodination at the 2-position.
- Installation of the fluoromethoxy substituent at the 5-position.
Due to the complexity of regioselective halogenation and fluoromethoxylation, multi-step synthesis with careful control of reaction conditions is required.
Stepwise Preparation Route
Starting Material Preparation
The synthesis often begins with a suitably substituted dimethoxybenzene derivative, such as 1,4-dimethoxybenzene, which provides the methoxy groups at the 1 and 4 positions.
Iodination
Selective iodination at the 2-position is typically achieved using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperature and solvent conditions to avoid over-iodination or substitution at undesired positions.
Introduction of the Fluoromethoxy Group
The fluoromethoxy substituent (-OCF) at the 5-position is introduced via nucleophilic substitution or fluoromethylation reactions. A common approach involves the reaction of a hydroxy precursor with fluoromethylating agents such as fluoromethyl tosylate or fluoromethyl halides in the presence of a base.
Representative Synthetic Procedure
Although specific literature detailing the exact preparation of this compound is limited, related synthetic strategies can be inferred from analogous compounds and palladium-catalyzed cross-coupling methodologies:
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 1,4-Dimethoxybenzene + ICl or NIS in acetonitrile | Selective iodination at 2-position under mild conditions | ~70-80% |
| 2 | Fluoromethylating agent (e.g., fluoromethyl tosylate) + base (K2CO3) in DMF or DMSO at 80-100 °C | Nucleophilic substitution to install fluoromethoxy group at 5-position | 60-75% |
| 3 | Purification by column chromatography | Isolation of pure this compound | - |
Note: These yields are approximate and based on analogous reactions reported in the literature for similar substituted benzene derivatives.
Palladium-Catalyzed Cross-Coupling Insights
Research on palladium-catalyzed cross-coupling reactions involving aryl iodides, including 1,4-dimethoxy-2-iodo derivatives, provides insight into catalyst selection and reaction optimization relevant to this compound's synthesis:
- Pd(PPh3)4 and Pd(OAc)2 are commonly used catalysts for cross-coupling involving aryl iodides.
- Low catalyst loadings (ppm levels) can achieve high turnover numbers (TON) and turnover frequencies (TOF), enhancing efficiency.
- Bases such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred.
- Reaction temperatures typically range from 80 °C to 120 °C.
- Inert atmosphere (nitrogen or argon) is maintained to prevent catalyst deactivation.
These conditions are crucial when fluoromethoxy groups are sensitive to harsh conditions, ensuring the integrity of the substituents during synthesis.
Research Outcomes and Analytical Data
Characterization
The synthesized this compound is characterized by:
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows signals corresponding to aromatic protons, methoxy groups, and fluoromethoxy substituent.
- ^19F NMR confirms the presence of the fluoromethoxy group.
- Mass Spectrometry (MS):
- Molecular ion peak consistent with molecular weight 312.08 g/mol.
- Infrared Spectroscopy (IR):
- Characteristic C–O stretching vibrations from methoxy groups.
- Melting Point:
- Typically determined to confirm purity.
Stability and Reactivity
- The presence of the iodine atom allows further functionalization via cross-coupling reactions.
- The fluoromethoxy group imparts unique electronic properties, influencing reactivity and biological interactions.
- The compound demonstrates stability under standard laboratory conditions but requires inert atmosphere during sensitive reactions.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Notes | Approximate Yield (%) |
|---|---|---|---|
| Selective iodination | ICl or NIS, acetonitrile, room temp | Control to avoid polyiodination | 70-80 |
| Fluoromethylation | Fluoromethyl tosylate, K2CO3, DMF/DMSO, 80-100 °C | Nucleophilic substitution at 5-position | 60-75 |
| Purification | Column chromatography | Silica gel, elution with CH2Cl2 or ethyl acetate | - |
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives .
Scientific Research Applications
1,4-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The iodine and fluoromethoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
1,4-Difluoro-2,5-dimethoxybenzene
This compound replaces iodine and fluoromethoxy groups with fluorine atoms. The absence of iodine reduces steric bulk and alters reactivity; fluorine’s strong electron-withdrawing effect increases ring electrophilicity compared to iodine’s weaker inductive effect. Such differences influence applications in cross-coupling reactions, where iodine’s leaving-group ability is advantageous in Suzuki or Ullmann couplings .
1-Chloro-3,4-difluoro-2-(fluoromethoxy)benzene
Here, chlorine and fluorine substituents create a distinct electronic environment. Chlorine’s moderate electronegativity and larger atomic radius compared to iodine may reduce oxidative stability but enhance solubility in polar solvents.
Alkoxy-Substituted Benzimidazoles
Compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazole (4e) feature fused benzimidazole cores with alkoxy and halogen substituents. Key distinctions include:
- Reactivity : The benzimidazole core in 4e enables hydrogen bonding and π-π stacking, unlike the purely aromatic target compound.
- Synthetic Complexity : 4e requires multi-step synthesis involving nitro reduction and cyclization (SnCl₂-mediated), whereas the target compound likely prioritizes halogenation and etherification .
Fluorinated Methoxy Derivatives
2-(Dimethoxymethyl)-1,4-difluoro-5-methoxy-3-((4-methoxyphenyl)ethynyl)benzene (61)
This compound shares methoxy and fluoro substituents but introduces an ethynyl group for extended conjugation. The ethynyl moiety enhances rigidity and optoelectronic properties, making it suitable for materials science. In contrast, the target compound’s iodine atom offers a handle for further functionalization (e.g., radiopharmaceutical labeling) .
Data Tables for Comparative Analysis
Table 1: Physical and Spectral Properties
Key Research Findings
Halogen Effects : Iodo-substituted aromatics (e.g., target compound) exhibit superior leaving-group ability compared to bromo or chloro analogs, enabling efficient cross-coupling reactions .
Fluoromethoxy Stability : Fluoromethoxy groups are prone to hydrolysis under acidic or basic conditions, necessitating careful handling during synthesis—a challenge shared with 1-chloro-3,4-difluoro-2-(fluoromethoxy)benzene .
Electronic Tuning : Methoxy groups enhance electron density, stabilizing intermediates in electrophilic substitutions, while fluorine atoms counterbalance this effect through electron withdrawal .
Biological Activity
1,4-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C₁₄H₁₄FNO₄I and a molecular weight of 312.08 g/mol. This compound features a benzene ring with two methoxy groups, an iodine atom, and a fluoromethoxy group. Its unique structure suggests potential biological activities that are currently under investigation.
The compound is characterized by its boiling point of approximately 337.3 °C and a density of about 1.651 g/cm³. The synthesis of this compound typically involves multi-step organic reactions that leverage the reactivity of halogenated aromatic compounds. While specific industrial production methods are not extensively documented, laboratory synthesis serves as a foundation for potential scale-up applications.
Biological Activity Overview
Preliminary studies indicate that this compound may interact with various biological targets due to the presence of iodine and fluorine substituents, which can enhance its reactivity and influence biological interactions. The compound’s potential applications in medicinal chemistry are being explored, particularly concerning its effects on specific biological pathways.
Interaction Studies
Research has focused on the binding affinities of this compound with various biological targets. The unique combination of functional groups allows for diverse interactions that could influence therapeutic effects. Notably, the presence of halogens (iodine and fluorine) is often associated with increased biological activity due to their electronegativity and ability to participate in various chemical reactions.
Cytotoxicity and Anticancer Potential
Research into similar compounds has shown promising results regarding cytotoxicity against cancer cells. For instance, derivatives of dimethoxybenzene compounds have been studied for their pro-apoptotic effects in cancer cell lines. These studies suggest that modifications in the molecular structure can lead to significant variations in biological activity, including:
- Induction of apoptosis through increased reactive oxygen species (ROS) levels.
- Inhibition of DNA synthesis leading to cell cycle arrest.
While specific data on this compound remains limited, it is hypothesized that it may exhibit similar anticancer properties based on its structural analogs .
Comparative Analysis of Related Compounds
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:
Future Directions
The ongoing research into the biological activity of this compound aims to elucidate its mechanisms of action further. Investigations into its interactions at the molecular level will be crucial for determining its therapeutic potential and applications in treating diseases such as cancer.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 1,4-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene, and how can reaction conditions be optimized?
- Methodology : A Pd/Cu-catalyzed cross-coupling approach is commonly used for aryl halide derivatives. For example, coupling 2-(dimethoxymethyl)-3-ethynyl-1,4-difluoro-5-methoxybenzene with iodinated aryl partners in degassed triethylamine (TEA) at room temperature yields structurally similar compounds with ~74% efficiency after purification via flash column chromatography (cyclohexane/EtOAc 5:1) .
- Optimization : Varying catalyst loading (e.g., (PPh₃)₂PdCl₂ and CuI), reaction time, and solvent polarity can improve yield. Monitoring by TLC or HPLC ensures intermediate stability .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : ¹H NMR (δ 3.8–4.1 ppm for methoxy groups), ¹³C NMR (δ 55–60 ppm for OCH₃), and ¹⁹F NMR (δ -120 to -140 ppm for fluoromethoxy) confirm substitution patterns .
- HRMS : Exact mass matching (e.g., C₉H₁₀FIO₂ requires m/z 296.08) validates molecular formula .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >98% purity .
Q. What are the key stability considerations for storing and handling this compound?
- Storage : Store below -20°C in amber vials under inert gas (Ar/N₂) to prevent iododeboronation or hydrolysis of the fluoromethoxy group .
- Decomposition Risks : Exposure to moisture or light may degrade the compound, detectable via ¹⁹F NMR signal broadening or new peaks in HPLC .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., iodine, fluoromethoxy) influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The iodine atom acts as a directing group, facilitating regioselective C–H functionalization. Fluoromethoxy’s electron-withdrawing nature reduces electron density at the aryl ring, favoring oxidative addition with Pd(0) catalysts. Computational studies (DFT) can map charge distribution and predict reactive sites .
- Case Study : In gold-catalyzed reactions, the iodine substituent stabilizes transition states via hyperconjugation, as shown in analogous syntheses of hydroacenes .
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during characterization?
- Troubleshooting :
- Dynamic Effects : Rotameric equilibria in fluoromethoxy groups may cause signal splitting. Variable-temperature NMR (VT-NMR) between -40°C and 25°C can coalesce peaks .
- Impurity Analysis : Compare experimental ¹H/¹³C NMR with simulated spectra (e.g., ACD/Labs or ChemDraw) to identify byproducts from incomplete iodination .
Q. What strategies enable selective functionalization of the iodinated aromatic ring for drug discovery applications?
- Functionalization Routes :
- Suzuki-Miyaura Coupling : Replace iodine with boronic acids to introduce bioactive moieties (e.g., heterocycles). Use Pd(OAc)₂/XPhos in THF/H₂O at 80°C .
- Click Chemistry : Azide-alkyne cycloaddition with propargyl-modified fluoromethoxy groups generates triazole-linked conjugates for target engagement studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
